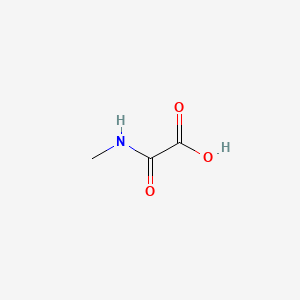

2-(Methylamino)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(methylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c1-4-2(5)3(6)7/h1H3,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNLVGDFBCBTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183516 | |

| Record name | Acetic acid, 2-(methylamino)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29262-58-6 | |

| Record name | Acetic acid, 2-(methylamino)-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029262586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(methylamino)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylamino)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylamino)-2-oxoacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the primary synthetic pathways, detailed experimental protocols, mechanistic insights, and characterization of this versatile building block. The guide emphasizes scientific integrity, providing a framework for reproducible and reliable synthesis.

Introduction: The Significance of this compound

This compound (C₃H₅NO₃, Molar Mass: 103.08 g/mol ) is a valuable bifunctional molecule containing both a carboxylic acid and an amide functional group.[1] This unique structure makes it a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. Its utility is notable in the development of drugs targeting neurological disorders.[2] Furthermore, its structural similarity to amino acids makes it a compound of interest in biochemical research, where it can serve as a model to investigate enzyme mechanisms and metabolic pathways.[1]

This guide will focus on the most prevalent and practical synthetic route to this compound, providing a detailed, step-by-step protocol and exploring the underlying chemical principles.

Core Synthesis Pathway: Amidation of Dialkyl Oxalates

The most established and direct method for the synthesis of this compound involves the nucleophilic acyl substitution reaction between a dialkyl oxalate (such as diethyl oxalate or dimethyl oxalate) and methylamine. This reaction proceeds in a stepwise manner, with the initial attack of methylamine on one of the ester carbonyls, followed by the loss of an alkoxide leaving group to form the corresponding ester-amide. Subsequent hydrolysis of the remaining ester group yields the desired carboxylic acid.

Mechanistic Rationale

The choice of a dialkyl oxalate as the starting material is strategic. The two ester groups are activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carbonyl group. Methylamine, a primary amine, acts as the nucleophile. The reaction is typically carried out in a suitable solvent and may be facilitated by heating. The second step, hydrolysis, can be achieved under either acidic or basic conditions to convert the intermediate ethyl N-methyloxamate to N-methyloxamic acid.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 14.6 g (0.1 mol) | ≥99% |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 7.75 mL (0.1 mol) | |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | Anhydrous |

| Sodium Hydroxide | NaOH | 40.00 | 4.0 g (0.1 mol) | ≥97% |

| Hydrochloric Acid | HCl | 36.46 | As needed | Concentrated |

| Deionized Water | H₂O | 18.02 |

Step-by-Step Procedure

Step 1: Amidation Reaction

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.6 g (0.1 mol) of diethyl oxalate in 100 mL of anhydrous ethanol.

-

Slowly add 7.75 mL (0.1 mol) of a 40% aqueous solution of methylamine to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis

-

After the initial reflux, add a solution of 4.0 g (0.1 mol) of sodium hydroxide dissolved in 20 mL of deionized water to the reaction mixture.

-

Continue to reflux the mixture for an additional 1 hour to facilitate the hydrolysis of the intermediate ester.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic impurities.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: The purified product should exhibit a sharp melting point.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum should show characteristic peaks for the methyl protons, the amide proton, and the carboxylic acid proton.

-

¹³C NMR: The spectrum will show signals corresponding to the methyl carbon, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

Applications in Drug Discovery and Development

N-substituted oxamic acids, including this compound, are recognized as important pharmacophores in medicinal chemistry. They serve as versatile starting materials for the synthesis of various biologically active compounds. For instance, derivatives of oxamic acids have been investigated for their potential as anti-inflammatory and antiallergy agents.[1][3] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), as well as a carboxylic acid group, allows for diverse interactions with biological targets.

Safety and Handling

-

Diethyl oxalate: Irritant. Handle in a well-ventilated fume hood.

-

Methylamine: Flammable and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via the amidation of diethyl oxalate followed by hydrolysis is a reliable and straightforward method suitable for laboratory-scale production. The resulting compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Adherence to the detailed protocol and safety precautions outlined in this guide will ensure a successful and safe synthesis.

References

-

Hargrave, K. D., Hess, F. K., & Oliver, J. T. (n.d.). N-(4-Substituted-thiazolyl)oxamic acid derivatives, new series of potent, orally active antiallergy agents. Journal of Medicinal Chemistry. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubMed. (n.d.). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(Methylamino)-2-oxoacetic Acid

Introduction

2-(Methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, is a small organic molecule with the chemical formula C₃H₅NO₃ and a molecular weight of 103.08 g/mol .[1][2] Its structure, featuring both a carboxylic acid and a secondary amide functional group, makes it a valuable building block in synthetic organic chemistry.[1] This guide provides a comprehensive overview of the methodologies and analytical techniques required for the unambiguous structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices and the integration of data from multiple analytical platforms to ensure a self-validating and robust structural confirmation.

Molecular Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₃H₅NO₃ | [1][2] |

| Molecular Weight | 103.08 g/mol | [1][2] |

| CAS Number | 29262-58-6 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-Methyloxamic acid, (Methylamino)oxoacetic acid | [3] |

| Physical Form | White to light yellow solid | [4] |

| Melting Point | 95-97 °C | [5] |

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting with the aminolysis of diethyl oxalate with methylamine, followed by the hydrolysis of the resulting ester.[6]

Experimental Protocol: Synthesis

Part 1: Synthesis of Ethyl 2-(methylamino)-2-oxoacetate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (14.61 g, 0.1 mol) in 100 mL of anhydrous ethanol.

-

Amine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of methylamine (3.11 g, 0.1 mol) in 20 mL of ethanol dropwise over 30 minutes with continuous stirring. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 2-(methylamino)-2-oxoacetate, can be used in the next step without further purification.

Part 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude ethyl 2-(methylamino)-2-oxoacetate in 50 mL of a 2 M aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the mixture to 50 °C and stir for 2 hours. The hydrolysis can be monitored by the disappearance of the ester spot on TLC.

-

Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 50 °C to a constant weight.

Spectroscopic Analysis and Structure Confirmation

A multi-technique approach integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for the complete structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments: the carboxylic acid proton (-COOH), the amide proton (-NH-), and the methyl group protons (-CH₃).[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0-12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding. |

| ~7.5-8.5 | Broad Singlet | 1H | -NH- | The amide proton is also deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. |

| ~2.8 | Doublet | 3H | -CH₃ | The methyl protons are coupled to the amide proton, resulting in a doublet. The chemical shift is influenced by the adjacent nitrogen atom. |

The ¹³C NMR spectrum is predicted to show three signals, corresponding to the three unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~160 | C=O (Amide) | The carbonyl carbon of the amide is also in a deshielded environment. |

| ~26 | -CH₃ | The methyl carbon is in the aliphatic region, shifted downfield due to the attached nitrogen atom. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.[7][8]

-

Technique: Electrospray Ionization (ESI) in positive and negative ion modes.

-

Expected [M+H]⁺: Calculated for C₃H₆NO₃⁺: 104.0342, Found: 104.034x

-

Expected [M-H]⁻: Calculated for C₃H₄NO₃⁻: 102.0197, Found: 102.019x

Fragmentation Pattern (MS/MS):

Tandem mass spectrometry (MS/MS) of the parent ion can provide valuable structural information. Key expected fragmentations include:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO (28 Da): From either carbonyl group.

-

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

-

Loss of CONHCH₃ (58 Da): Cleavage of the methylamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding. |

| ~3300 | Medium | N-H stretch (Amide) | Characteristic stretching vibration of a secondary amide. |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid typically appears at a higher frequency. |

| ~1670 | Strong | C=O stretch (Amide I band) | The amide carbonyl stretch is a very strong and characteristic absorption.[1] |

| ~1550 | Medium | N-H bend (Amide II band) | This band arises from the bending vibration of the N-H bond.[1] |

Integrated Structure Confirmation Workflow

The unambiguous elucidation of the structure of this compound requires a systematic and integrated approach, as depicted in the workflow below.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Advanced Analytical Techniques for Unambiguous Confirmation

For complex molecules or to resolve any structural ambiguities, advanced 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): This experiment would show a correlation between the amide proton (-NH-) and the methyl protons (-CH₃), confirming their coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly correlate the proton signals to the carbon signals they are attached to. We would expect to see a cross-peak between the methyl protons and the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would be:

-

The methyl protons to both the amide and the adjacent carbonyl carbon.

-

The amide proton to the methyl carbon and both carbonyl carbons.

-

Caption: Key expected HMBC correlations for this compound.

Conclusion

The structure elucidation of this compound is a clear example of the power of modern analytical chemistry. By combining robust synthetic protocols with a suite of spectroscopic techniques, including ¹H and ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy, a complete and unambiguous structural assignment can be achieved. The integration of these techniques provides a self-validating system, ensuring the highest level of confidence in the determined structure, which is paramount for applications in research, and particularly in the rigorous environment of drug development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000208). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000223). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Silver-catalysed double decarboxylative addition-cyclisation-elimination cascade sequence for the synthesis of quinolin-2. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

- SDSU NMR Facility. (n.d.). 2D NMR FOR THE CHEMIST.

-

Human Metabolome Database. (n.d.). [¹H, ¹³C] NMR Spectrum (2D, 800 MHz, experimental) (HMDB0000223). Retrieved from [Link]

-

YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, 2-(methylamino)-2-oxo-. Retrieved from [Link]

-

PMC. (2014, December 16). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

PMC. (2020, November 28). Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Bovine Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D₂O, predicted) (BMDB0000223). Retrieved from [Link]

-

PubMed. (2022, April 27). High-Resolution Native Mass Spectrometry. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Methylamino)-2-phenylacetic acid, tms - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

-

MassBank of North America. (n.d.). Spectrum CCMSLIB00001058697 for Pesticide1_Dimethoate_C5H12NO3PS2_Phosphorodithioic acid, O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] ester. Retrieved from [Link]

-

NIH. (2022, July 22). Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum. Retrieved from [Link]

- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

ResearchGate. (n.d.). Accurate mass LCMS screening data for tranexamic acid. Retrieved from [Link]

-

Metabolomics Workbench. (n.d.). Oxamic acid. Retrieved from [Link]

Sources

- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IR spectra prediction [cheminfo.org]

- 3. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 4. acdlabs.com [acdlabs.com]

- 5. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 6. benchchem.com [benchchem.com]

- 7. michaelskinnider.com [michaelskinnider.com]

- 8. reddit.com [reddit.com]

N-Methyloxamic Acid Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

Introduction: Targeting Metabolic Vulnerabilities in Disease

The study of cellular metabolism has unveiled critical vulnerabilities in diseased cells, particularly in cancer, that can be exploited for therapeutic intervention. One of the most prominent metabolic alterations in cancer is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This metabolic shift is orchestrated by key enzymes, among which lactate dehydrogenase (LDH) plays a pivotal role. N-Methyloxamic acid and its derivatives have emerged as a promising class of compounds that target this metabolic Achilles' heel. This technical guide provides an in-depth exploration of the biological activity of N-Methyloxamic acid derivatives, with a primary focus on their mechanism of action as LDH inhibitors, their therapeutic potential in oncology, and the experimental methodologies used to evaluate their efficacy.

The Primary Target: Lactate Dehydrogenase (LDH) and the Warburg Effect

Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.[1] In cancer cells exhibiting the Warburg effect, the LDH-A isoform is often upregulated, driving the conversion of pyruvate to lactate.[2] This serves two main purposes for the cancer cell: it regenerates NAD+ to maintain a high glycolytic flux and ATP production, and it reduces the intracellular concentration of pyruvate, thereby preventing its entry into the mitochondria for oxidative phosphorylation.[2] The resulting lactate is exported out of the cell, contributing to an acidic tumor microenvironment that promotes invasion and metastasis.[3]

N-substituted oxamic acid derivatives, including N-Methyloxamic acid, are structural analogs of pyruvate and act as competitive inhibitors of LDH.[4][5] By binding to the active site of LDH, these compounds block the conversion of pyruvate to lactate, leading to a cascade of downstream effects that can be detrimental to cancer cells.[6][7]

Figure 1: Mechanism of Action of N-Methyloxamic Acid Derivatives.

Biological Activities of N-Alkyloxamic Acid Derivatives

The primary biological activity of N-alkyloxamic acid derivatives stems from their potent and selective inhibition of lactate dehydrogenase. This targeted action leads to a range of downstream cellular consequences, making these compounds attractive candidates for anticancer therapy.

Inhibition of Lactate Dehydrogenase Isozymes

Kinetic studies have demonstrated that N-alkyloxamic acids are competitive inhibitors of LDH isozymes.[4] The length of the N-alkyl chain influences both the potency and selectivity of inhibition. For instance, N-ethyl oxamate is a more potent inhibitor of LDH-C4 than N-propyl oxamate, while N-propyl oxamate exhibits greater selectivity for LDH-C4 over other isoforms.[5][7] This suggests that subtle modifications to the N-substituent can be used to fine-tune the inhibitory profile of these compounds.

Anticancer Activity

The anticancer potential of N-alkyloxamic acid derivatives is a direct consequence of LDH inhibition and the subsequent disruption of the Warburg effect. By blocking the conversion of pyruvate to lactate, these compounds induce a metabolic crisis in cancer cells, leading to:

-

Reduced Glycolytic Flux and ATP Production: Inhibition of LDH leads to an accumulation of its substrate, pyruvate, and a depletion of NAD+, which is essential for glycolysis to proceed. This results in a significant reduction in ATP production from glycolysis, starving the cancer cells of the energy required for rapid proliferation.[5][6]

-

Induction of Oxidative Stress and Apoptosis: The buildup of pyruvate can force its entry into the mitochondria, leading to an increase in oxidative phosphorylation and the generation of reactive oxygen species (ROS).[7] Elevated ROS levels can damage cellular components and trigger programmed cell death (apoptosis).[7] In some cellular contexts, LDH inhibition can also induce autophagy.[8]

-

Inhibition of Cell Proliferation, Motility, and Invasion: The energy deficit and cellular stress induced by LDH inhibition lead to cell cycle arrest and a reduction in cancer cell proliferation.[3] Furthermore, by preventing the acidification of the tumor microenvironment, these compounds can inhibit tumor cell motility and invasion.[3]

Data Presentation: Comparative Inhibitory Activity of N-Alkyloxamic Acids

The following table summarizes the reported inhibitory constants (Ki) for various N-alkyloxamic acid derivatives against different LDH isozymes. This data highlights the structure-activity relationship within this class of inhibitors.

| Compound | LDH Isozyme | Ki (µM) | Inhibition Type | Reference |

| Oxamic Acid | hLDH5 (LDH-A) | 136 | Competitive | [9] |

| hLDH1 (LDH-B) | 94.4 | Competitive | [9] | |

| N-Ethyl Oxamate | LDH-C4 | Potent | Competitive | [4][5] |

| N-Propyl Oxamate | LDH-C4 | Selective | Competitive | [4][5] |

Note: Specific Ki values for N-Ethyl and N-Propyl oxamate against all isozymes were not consistently available across the searched literature, but their relative potency and selectivity are noted.

Experimental Protocols

The evaluation of the biological activity of N-Methyloxamic acid derivatives involves a series of in vitro assays to determine their enzymatic inhibition, effects on cell viability, and mechanism of action.

Synthesis of N-Methyloxamic Acid

A general method for the synthesis of N-alkyloxamic acids involves the reaction of an alkylamine with an oxamic acid ester. The following is a representative protocol for the synthesis of N-Methyloxamic acid.

Materials:

-

Methyl oxamate

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Stirring apparatus

-

Reaction vessel

-

Solvents for reaction and purification (e.g., ethanol, diethyl ether)

Procedure:

-

Dissolve methyl oxamate in a suitable solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the cooled methyl oxamate solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure N-Methyloxamic acid.

-

Characterize the final product using standard analytical techniques such as NMR and mass spectrometry.

Figure 2: Synthetic Workflow for N-Methyloxamic Acid.

In Vitro Lactate Dehydrogenase (LDH) Activity Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of N-Methyloxamic acid derivatives on LDH activity.

Materials:

-

Purified LDH enzyme (e.g., rabbit muscle LDH)

-

NADH

-

Sodium pyruvate

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

N-Methyloxamic acid derivative (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, and the LDH enzyme in each well of a 96-well plate.

-

Add varying concentrations of the N-Methyloxamic acid derivative to the test wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding sodium pyruvate to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the LDH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of N-Methyloxamic acid derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

N-Methyloxamic acid derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-Methyloxamic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Figure 3: Experimental Workflows for Biological Evaluation.

Conclusion and Future Directions

N-Methyloxamic acid derivatives represent a promising class of targeted anticancer agents that exploit the metabolic reprogramming inherent in many cancer cells. Their primary mechanism of action, the competitive inhibition of lactate dehydrogenase, leads to a cascade of events including reduced energy production, increased oxidative stress, and ultimately, cancer cell death. The structure-activity relationship studies indicate that the potency and selectivity of these compounds can be modulated through chemical modifications, offering opportunities for the development of optimized drug candidates.

Future research in this area should focus on several key aspects:

-

In vivo Efficacy and Pharmacokinetics: While in vitro studies have demonstrated the potential of these compounds, further investigation into their efficacy, safety, and pharmacokinetic profiles in preclinical animal models is crucial.

-

Combination Therapies: The metabolic stress induced by LDH inhibitors may sensitize cancer cells to other therapeutic agents. Exploring combination therapies with conventional chemotherapy or other targeted drugs could lead to synergistic effects and overcome drug resistance.[5]

-

Biomarker Development: Identifying predictive biomarkers to determine which patients are most likely to respond to LDH inhibitor therapy will be essential for their successful clinical translation.

References

- Casirola, D., & Varela-Ramirez, A. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 579-586.

- Fantin, V. R., St-Pierre, J., & Leder, P. (2006). Attenuation of LDH-A expression uncovers a link between glycolysis, mitochondrial physiology, and tumor growth. Cancer Cell, 9(6), 425-434.

- Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., ... & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042.

- Sattler, M., & Fiume, L. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. PLoS One, 9(12), e114633.

- Valvona, C. J., Fillmore, H. L., Nunn, P. B., & Pilkington, G. J. (2016). The regulation and function of lactate dehydrogenase A: Therapeutic potential in brain tumor.

- San-Millán, I., & Brooks, G. A. (2017). Reexamining cancer metabolism: lactate production for carcinogenesis could be the purpose and explanation of the Warburg Effect. Carcinogenesis, 38(2), 119-133.

- Granchi, C., & Minutolo, F. (2012). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 4(13), 1567-1582.

- Powers, J. L., Kiesman, N. E., Tran, C. M., Brown, J. H., & Bevilacqua, V. L. H. (2007). Lactate dehydrogenase kinetics and inhibition using a microplate reader.

- Kaja, S., Payne, A. J., Singh, T., & Chauhan, A. (2015). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. Journal of Pharmacological and Toxicological Methods, 73, 1-6.

- An, Y., Duan, F., Xie, Y., Liu, Z., & Zhu, J. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncology Reports, 32(6), 2537-2544.

- Fiume, L., & Minutolo, F. (2012). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 4(13), 1567-1582.

Sources

- 1. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impairment of aerobic glycolysis by inhibitors of lactic dehydrogenase hinders the growth of human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical Investigation of 2-(Methylamino)-2-oxoacetic Acid: A Computational Chemistry Whitepaper

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-(Methylamino)-2-oxoacetic acid, a molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] As a Senior Application Scientist, the following discourse is engineered to bridge the gap between theoretical principles and practical application, offering a robust methodology for researchers. This document eschews a rigid, templated approach in favor of a logically flowing narrative that prioritizes scientific integrity, causality, and self-validating protocols. We will delve into the selection of computational methods, the intricacies of geometry optimization and frequency analysis, and the prediction of key molecular properties, all grounded in authoritative scientific principles.

Introduction: The Scientific Imperative for In Silico Analysis

This compound, also known as N-methyloxamic acid, possesses a compelling molecular architecture featuring both a carboxylic acid and a secondary amide moiety.[1] This duality imparts it with the ability to act as both a hydrogen bond donor and acceptor, rendering it a valuable building block in supramolecular chemistry and a synthetic precursor for more complex molecules, including potential active pharmaceutical ingredients.[1] Its structural similarity to amino acid derivatives also makes it a pertinent subject for biochemical research.[1][2]

A thorough in silico, or computational, investigation provides a powerful, non-destructive lens through which to understand the molecule's intrinsic properties. Theoretical calculations allow for the prediction of its three-dimensional structure, vibrational frequencies (which can be correlated with experimental infrared spectroscopy), and electronic properties that govern its reactivity and interactions. This predictive power is indispensable in modern drug discovery and materials science, enabling the rational design of novel compounds and the elucidation of reaction mechanisms.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For a small organic molecule such as this compound, Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy.[3] DFT methods approximate the complex many-electron problem by calculating the electron density, from which the energy and other properties can be derived.

The Logic of Method and Basis Set Selection

Our approach is rooted in establishing a protocol that is both reliable and computationally efficient.

-

Density Functional Selection: We recommend the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, as they have demonstrated robust performance for organic molecules.[4]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that often provides excellent results for the geometries and energies of organic systems.

-

ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it particularly suitable for systems where non-covalent interactions may be important.

-

M06-2X: A high-nonlocality functional that performs well for main-group thermochemistry and kinetics.

-

-

Basis Set Selection: The basis set is the set of mathematical functions used to construct the molecular orbitals.

-

6-31G*: A Pople-style basis set that provides a good starting point for geometry optimizations. It includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonds accurately.

-

def2-TZVPD: A triple-zeta basis set with polarization and diffuse functions. This larger basis set is recommended for more accurate single-point energy calculations and the prediction of finer electronic properties after an initial geometry optimization with a smaller basis set.

-

The Critical Role of Solvent Effects

In many experimental contexts, this compound will be in a solution. The surrounding solvent can significantly influence the molecule's conformation and properties. Therefore, it is imperative to include a solvent model in our calculations. The Polarizable Continuum Model (PCM) is a widely accepted and computationally efficient method that treats the solvent as a continuous dielectric medium. This approach allows for the calculation of properties in a simulated solution environment, providing a more realistic comparison to experimental data.

The Computational Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where the results of each step inform and validate the next.

Step 1: Initial Structure Preparation

The first step is to generate a plausible 3D structure of this compound. This can be done using any molecular building software. The SMILES string for the molecule is CNC(=O)C(=O)O.[5] It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true energy minimum.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure.

Protocol:

-

Import the initial structure into a computational chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Select the desired level of theory (e.g., B3LYP/6-31G*).

-

Incorporate the PCM solvent model, specifying the solvent of interest (e.g., water, methanol).

-

Initiate the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.

Step 3: Frequency Analysis

A frequency calculation must be performed on the optimized geometry to confirm that it is a true energy minimum and to predict the molecule's vibrational spectrum.

Protocol:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-31G* with PCM).

-

Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, and the optimization should be revisited.

-

The output will provide a list of vibrational frequencies and their corresponding infrared (IR) intensities. These can be compared with experimental IR spectra.

Step 4: Refined Single-Point Energy Calculation

For more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a larger basis set.

Protocol:

-

Use the optimized geometry from Step 2.

-

Perform a single-point energy calculation using a larger basis set (e.g., def2-TZVPD) at the same level of theory (B3LYP with PCM). This will provide a more accurate value for the molecule's total energy.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculation protocol.

Caption: A flowchart of the computational workflow for this compound.

Predicted Molecular Properties: A Quantitative Summary

The following table summarizes the key molecular properties of this compound that can be obtained from the described computational workflow. The values presented here are illustrative and will vary depending on the specific level of theory and solvent model used.

| Property | Description | Illustrative Computational Output (B3LYP/def2-TZVPD in water) |

| Molecular Formula | The elemental composition of the molecule. | C₃H₅NO₃ |

| Molecular Weight | The mass of one mole of the substance. | 103.08 g/mol [1][5] |

| Optimized Geometry | The lowest energy 3D arrangement of the atoms. | Cartesian coordinates of each atom. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | ~3.5 - 4.5 Debye |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | ~6.0 - 7.0 eV |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate, corresponding to peaks in an IR spectrum. | A list of frequencies in cm⁻¹. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a descriptor used to predict drug transport properties. | 66.4 Ų[5] |

The Molecular Structure and Key Functionalities

The structure of this compound is characterized by the interplay between its carboxylic acid and amide functional groups.

Caption: A 2D representation of this compound's functional groups.

Conclusion: From Theoretical Calculations to Practical Insights

This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of this compound. By following the described workflow, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. These in silico data provide a powerful complement to experimental studies, aiding in the interpretation of spectroscopic data, the prediction of reactivity, and the rational design of new molecules with desired functionalities. The principles and protocols detailed herein are not limited to this specific molecule but can be adapted for the computational investigation of a wide range of small organic compounds.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 2-(Methylamino)-2-oxoacetic Acid

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and molecular engineering, the strategic selection of foundational chemical scaffolds is paramount. 2-(Methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, has emerged as a molecule of significant interest to researchers and drug development professionals. Its deceptively simple structure, featuring both a carboxylic acid and a secondary N-methyl amide, provides a unique combination of reactivity, structural rigidity, and hydrogen bonding capabilities. This guide offers an in-depth exploration of the potential research applications of this versatile building block, moving beyond theoretical possibilities to provide actionable insights and detailed experimental frameworks for its use in medicinal chemistry, chemical biology, and materials science.

This document is structured to provide a comprehensive technical overview, beginning with the molecule's fundamental properties and then delving into its application in key research areas. Each section is designed to not only present what can be done but to explain the underlying scientific principles that drive the experimental design, empowering researchers to adapt and innovate upon these concepts.

Chapter 1: Physicochemical Properties and Synthetic Overview

This compound (CAS 29262-58-6) is a white to light yellow solid with a molecular weight of 103.08 g/mol and the molecular formula C₃H₅NO₃.[1][2] Its structure is characterized by the presence of two key functional groups: a carboxylic acid and an N-methyl amide. This bifunctionality is the cornerstone of its utility as a synthetic intermediate.[1]

| Property | Value | Source |

| CAS Number | 29262-58-6 | [1] |

| Molecular Formula | C₃H₅NO₃ | [1] |

| Molecular Weight | 103.08 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Established synthetic routes to this compound often involve multi-step processes. A common conceptual pathway begins with the reductive amination of glyoxylic acid with methylamine to form N-methylglycine, which is then oxidized to yield the final product.[1]

Chapter 2: Applications in Medicinal Chemistry and Drug Design

The structural attributes of this compound make it a compelling starting point for the synthesis of novel therapeutic agents. Its applications span several key areas of drug discovery.

Scaffold for Neuroprotective Agents

There is a growing body of evidence suggesting that derivatives of this compound are valuable intermediates in the synthesis of compounds with potential neuroprotective properties.[2] The N-methyl amide moiety can impart improved metabolic stability and the carboxylic acid provides a handle for further chemical elaboration to interact with biological targets.

Experimental Protocol: Synthesis of a Hypothetical Neuroprotective Agent

This protocol outlines a plausible synthetic route for a novel heterocyclic compound derived from this compound, designed to explore potential neuroprotective activity. The rationale is to create a rigid scaffold that can be further functionalized to target specific receptors or enzymes implicated in neurodegenerative pathways.

Step 1: Activation of the Carboxylic Acid

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).[3]

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of the acyl chloride is the key transformation in this step.

Step 2: Amide Bond Formation with a Substituted Aniline

-

In a separate flask, dissolve a substituted 2-aminophenol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution from Step 1 to the aniline solution.

-

Allow the reaction to stir at room temperature overnight.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization to form a Benzoxazinone Derivative

-

Dissolve the product from Step 2 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated NaHCO₃ and brine, dry the organic layer, and concentrate.

-

Purify the final benzoxazinone derivative by recrystallization or column chromatography.

Figure 1: Synthetic workflow for a hypothetical neuroprotective agent.

A Versatile Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules.[4] this compound is an excellent candidate for inclusion in a fragment library due to its low molecular weight, defined vector for growth (the carboxylic acid), and its hydrogen bonding capabilities.

Hypothetical FBDD Workflow: Targeting a Protein Kinase

1. Fragment Library Screening: A library of fragments, including this compound, is screened against a target protein kinase using biophysical methods such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect weak binding events.[5]

2. Hit Validation and Structural Characterization: Hits from the primary screen are validated, and their binding mode is determined, typically by X-ray crystallography. The crystal structure would reveal how this compound interacts with the kinase, for instance, by forming hydrogen bonds with the hinge region of the ATP binding site.

3. Fragment Elaboration: With the binding mode understood, medicinal chemists can "grow" the fragment by adding chemical functionality to the carboxylic acid group to pick up additional interactions in the binding pocket, thereby increasing potency.

Figure 2: A generalized workflow for Fragment-Based Drug Discovery.

Chapter 3: Peptide Modification and Peptidomimetic Design

The incorporation of non-natural amino acids and modifications to the peptide backbone are established strategies for improving the therapeutic properties of peptides, such as resistance to proteolytic degradation and enhanced cell permeability.[6] The structural similarity of this compound to an N-methylated amino acid makes it a valuable tool in this context.

N-Terminal Capping to Enhance Stability

The free N-terminus of a peptide is often a site of enzymatic degradation. Capping this terminus with this compound can block exopeptidases, thereby increasing the peptide's in vivo half-life.

Experimental Protocol: N-Terminal Modification of a Peptide

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis (SPPS).

-

Peptide Synthesis: Synthesize the desired peptide sequence on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry.

-

Final Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a solution of 20% piperidine in DMF.

-

Activation of this compound: In a separate vessel, pre-activate this compound (4 eq) with a coupling reagent such as HBTU (3.9 eq) and a base like diisopropylethylamine (DIPEA) (6 eq) in DMF for 5-10 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin-bound peptide. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Chapter 4: Building Blocks for Heterocyclic and Supramolecular Chemistry

The dual functionality of this compound makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds.[7][8] Furthermore, its ability to act as both a hydrogen bond donor and acceptor facilitates its use in the construction of ordered supramolecular assemblies.[1]

Synthesis of Substituted Oxazolidinones

Oxazolidinones are a class of heterocyclic compounds with a range of biological activities.[9] this compound can serve as a key building block in their synthesis.

Formation of Supramolecular Gels

The hydrogen bonding capabilities of this compound can be exploited to form self-assembled fibrillar networks that can lead to the formation of supramolecular gels in certain solvents. These materials have potential applications in drug delivery and tissue engineering.[10]

Conclusion: A Molecule with Diverse Potential

This compound is more than just a simple chemical reagent; it is a strategic building block with the potential to unlock new avenues of research in drug discovery, peptide science, and materials chemistry. Its bifunctional nature, coupled with its small size, offers a unique combination of properties that can be leveraged to create novel molecules with tailored functions. This guide has provided a comprehensive overview of its potential applications, supported by detailed, scientifically grounded protocols. It is our hope that this information will inspire and enable researchers to explore the full potential of this versatile compound in their own work, ultimately contributing to the advancement of science and the development of new technologies and therapeutics.

References

-

PubMed. Synthesis of Biologically Active N-methyl Derivatives of Amidines and Cyclized Five-Membered Products of Amidines With Oxalyl Chloride. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. Available from: [Link]

-

ScienceDirect. Supramolecular assembly-derived carbon-nitrogen-based functional materials for photo/electrochemical applications: progress and challenges. Available from: [Link]

-

PubMed. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. Available from: [Link]

-

SciELO México. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Available from: [Link]

-

MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

De Gruyter. synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Available from: [Link]

-

R Discovery. What are some examples of substances that inhibit enzymatic activity? Available from: [Link]

-

PubMed Central. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Available from: [Link]

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available from: [Link]

-

Journal of Pharmaceutical Research International. Preparation of new mefenamic acid compounds and evaluation the biological activities of their derivatives. Available from: [Link]

-

ResearchGate. Synthesis of compounds 3. Reagents and conditions: (a) Oxalyl chloride,... Available from: [Link]

-

Anshul Specialty Molecules. Methyl oxalyl chloride. Available from: [Link]

-

PubMed Central. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Available from: [Link]

-

Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Available from: [Link]

-

ResearchGate. 2-Methoxybenzohydroxamic acid: supramolecular aggregation through two-dimensional networks of N-H...O and O-H...O interactions. Available from: [Link]

-

National Institutes of Health. Insights into the Mechanism of Supramolecular Self-Assembly in the Astragalus membranaceus–Angelica sinensis Codecoction. Available from: [Link]

-

PubMed. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide... Available from: [Link]

-

PubMed Central. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

-

PubMed Central. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. Available from: [Link]

-

ACS Publications. N-(4-Substituted-thiazolyl)oxamic acid derivatives, new series of potent, orally active antiallergy agents | Journal of Medicinal Chemistry. Available from: [Link]

-

PubChem. ((2-Methylphenyl)amino)(oxo)acetic acid. Available from: [Link]

-

MDPI. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

-

Semantic Scholar. Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Available from: [Link]

-

MDPI. Amino Acid-Derived Supramolecular Assembly and Soft Materials. Available from: [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available from: [Link]

-

PubMed. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors. Available from: [Link]

-

PubMed Central. Supramolecular assemblies based on natural small molecules: Union would be effective. Available from: [Link]

-

PubMed Central. Novel Fragment-Based Screening Method to Identify Small Molecules That Selectively Bind RNA. Available from: [Link]

-

Heterocyclic Letters. Heterocyclic Letters Vol. 13| No.3|525-531|May-July|2023. Available from: [Link]

-

BioDuro. Fragment Screening and Fragment-Based Drug Discovery Services. Available from: [Link]

-

Chemistry LibreTexts. 25.5: Reactions of Amino Acids. Available from: [Link]

-

MDPI. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Available from: [Link]

-

PubMed. Recent developments in the chemistry and in the biological applications of amidoximes. Available from: [Link]

- Google Patents. WO2021185192A1 - Tegoprazan analogues and synthetic method thereof.

-

PubMed Central. Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways. Available from: [Link]

-

PubMed Central. Oxazolidinones as versatile scaffolds in medicinal chemistry. Available from: [Link]

-

ResearchGate. Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid | Request PDF. Available from: [Link]

-

PubChem. Oxamic Acid. Available from: [Link]

- Google Patents. US8691802B2 - Stabilized compositions comprising a therapeutically active agent and an oxidizing preservative.

- Google Patents. WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Google Patents. US20080064890A1 - Methods for producing n-(8-[2-hydroxybenzoyl]-amino) caprylic acid.

- Google Patents. WO2013184702A1 - Synthesis of antiviral compound.

-

PubMed Central. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Available from: [Link]

Sources

- 1. This compound|CAS 29262-58-6|Supplier [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 5. Fragment Screening Services & Fragment-Based Drug design [saromics.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(Methylamino)-2-oxoacetic Acid

Introduction

2-(Methylamino)-2-oxoacetic acid, also known by its synonym N-Methyloxamic acid, is a bifunctional organic compound with the molecular formula C₃H₅NO₃.[1][2][3] Its structure is characterized by the presence of both a carboxylic acid and a secondary amide group, making it a valuable and versatile building block in synthetic and medicinal chemistry.[1] It serves as a key intermediate in the synthesis of more complex molecules, including potential Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological disorders.[1][4] Given its utility in research and development, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for all personnel.

This guide provides an in-depth, technically-focused framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a culture of informed and proactive laboratory safety.

Hazard Identification and Risk Assessment

The primary risk associated with this compound stems from its classification as a harmful and irritant substance, with potential for organ damage through prolonged exposure.[1][2] A comprehensive risk assessment must be conducted before any handling activities.

GHS Hazard Classification Summary

The compound is classified under multiple hazard categories, mandating careful handling. The signal word associated with this chemical is "Danger".

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[1] |

| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Mechanistic Basis of Hazards

The hazard profile is a direct consequence of its molecular structure. The carboxylic acid group imparts acidic and irritant properties, while the overall molecule can interfere with biological pathways, leading to systemic toxicity.

Caption: Relationship between functional groups and primary hazards.

Physicochemical Properties

Understanding the physical properties of a compound is fundamental to its safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 29262-58-6 | [1][2][3] |

| Molecular Formula | C₃H₅NO₃ | [1][2][3] |

| Molecular Weight | 103.08 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 95-97 °C | |

| Storage Temperature | Room Temperature | [3][6] |

| Purity | ≥95% | [3] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area to minimize the concentration of airborne dust or aerosols.[6][7]

-

Chemical Fume Hood: All weighing and transfer operations involving the solid powder should be performed inside a certified chemical fume hood. This provides the primary barrier against inhalation exposure.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected, used, and maintained correctly.

-

Eye and Face Protection: Wear chemical safety goggles or glasses that conform to approved standards.[8]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved particulate respirator.[9]

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and accidental release.

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure a chemical spill kit and waste container are readily accessible.

-

PPE: Don all required PPE as described in Section 3.2.

-

Work Area: Perform all manipulations within a chemical fume hood.

-

Dispensing: Use a spatula or scoop to carefully transfer the solid. Avoid actions that could generate dust, such as dropping material from a height.[6]

-

Weighing: If weighing, use a tared weigh boat or container within the fume hood or on a balance with a draft shield.

-

Container Management: Keep the source container tightly closed when not in use.[8][10]

-

Cleaning: After handling, decontaminate the work surface and any equipment used.

-

Post-Handling: Doff PPE correctly and wash hands thoroughly with soap and water.[6][10]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

-

Conditions: Store in a cool, dry, well-ventilated area at room temperature.[6]

-

Containers: Keep containers tightly sealed to prevent moisture ingress.[8][10]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[8][11] Storing acids and bases separately is a critical general laboratory practice.[11]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][12]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[10][12] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[12] Call a poison control center or physician immediately.[10]

Spill Response Protocol

For small, manageable laboratory spills:

-

Alert: Notify personnel in the immediate area.

-

Evacuate: If necessary, evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Wear appropriate PPE, including respiratory protection if necessary.

-

Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[12]

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean: Wipe the spill area with a damp cloth, and place the cloth in the waste container.

-

Prohibit Entry: Do not allow the product to enter drains or waterways.[6]

Caption: Emergency response workflow for a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[8][10]

-

Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[6][10]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[10] Do not dispose of down the drain.[6]

-

Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[10]

Conclusion

This compound is a valuable reagent with a defined set of hazards. By understanding its chemical properties and adhering to the comprehensive safety protocols outlined in this guide—from engineering controls and PPE to specific handling and emergency procedures—researchers can mitigate risks effectively. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence and professional responsibility.

References

-

Acetic acid, 2-(methylamino)-2-oxo- | C3H5NO3 | CID 185684 . PubChem. [Link]

-

chemical label this compound . Google Search. [Link]

-

Safety Data Sheet . Angene Chemical. [Link]

-

This compound . MySkinRecipes. [Link]

-

Safety Data Sheet . Chemtron. [Link]

-

What are the safety precautions when handling acids? . Blog. [Link]

-

Acetic acid: incident management . GOV.UK. [Link]

-

Safe Storage of Hazardous Chemicals . UC Berkeley EH&S. [Link]

-

Safe handling of radiochemicals . Cytiva. [Link]

-

Formic acid: incident management . GOV.UK. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group . National Institutes of Health. [Link]

-

ALPHA-KETOGLUTARIC ACID Safety Data Sheet . Cambridge Commodities. [Link]

-

Material Safety Data Sheet - 2-(Methylamino)ethanol, pa . Cole-Parmer. [Link]

Sources

- 1. This compound|CAS 29262-58-6|Supplier [benchchem.com]

- 2. Acetic acid, 2-(methylamino)-2-oxo- | C3H5NO3 | CID 185684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound [myskinrecipes.com]

- 5. chemical-label.com [chemical-label.com]

- 6. angenechemical.com [angenechemical.com]

- 7. echemi.com [echemi.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.berkeley.edu [ehs.berkeley.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Note: Utilizing 2-(Methylamino)-2-oxoacetic Acid for N-Terminal Capping in Solid-Phase Peptide Synthesis

Introduction: Beyond Simple Acetylation

In the field of therapeutic peptide development, strategic chemical modifications are paramount for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. N-terminal modification, or "capping," is a widely adopted strategy to block the primary amine of a peptide, thereby increasing its resistance to degradation by exopeptidases. While N-acetylation using acetic anhydride is a common and effective method, the introduction of more complex functional groups at the N-terminus can offer unique advantages.[1]

This application note details the use of 2-(methylamino)-2-oxoacetic acid , also known as N-methyloxamic acid, as a specialized capping agent in Fmoc-based solid-phase peptide synthesis (SPPS). This reagent introduces a novel N-methyl-oxoacetyl moiety (CH3-NH-C(=O)-C(=O)-) to the peptide's N-terminus. The incorporation of an N-methyl group can influence the peptide's conformational properties and bioavailability, making this a valuable tool for peptide drug discovery and optimization.[2][3] We present the rationale, a detailed experimental protocol, and a discussion of the critical parameters for successfully implementing this technique.